molecular formula C9H18ClNO2 B1621726 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine CAS No. 22963-71-9

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine

Cat. No.: B1621726
CAS No.: 22963-71-9
M. Wt: 207.7 g/mol
InChI Key: RGXIVJSWGDTZCA-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine is an organic compound with the molecular formula C9H17NO2. It is known for its unique structure, which includes a piperidine ring substituted with hydroxy and oxo groups, as well as four methyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine can be synthesized through several methods. One common synthetic route involves the oxidation of 2,2,6,6-tetramethylpiperidine. This process typically uses oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the hydroxy and oxo functionalities .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products Formed

Mechanism of Action

The primary mechanism of action of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine involves its ability to trap free radicals. The hydroxy group reacts with free radicals to form stable nitroxide radicals, which can then be detected and analyzed using EPR . This property makes it valuable in studying oxidative stress and related phenomena.

Comparison with Similar Compounds

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine is often compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the stability of its nitroxide radicals, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2)5-7(11)6-9(3,4)10(8)12;/h12H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXIVJSWGDTZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1O)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369929
Record name 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22963-71-9
Record name 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidone hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
Reactant of Route 2
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
Reactant of Route 3
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
Reactant of Route 4
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1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
Reactant of Route 5
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1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
Reactant of Route 6
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine

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